H-Met-met-OH

Vue d'ensemble

Mécanisme D'action

Target of Action

H-Met-met-OH, also known as L-Methionyl-L-methionine, is a dipeptide composed of two methionine residues Methionine residues in proteins can be readily oxidized by reactive oxygen species .

Mode of Action

It’s known that methionine residues can undergo oxidation, resulting in the formation of methionine sulfoxide (meto) . This process is reversible, and MetO can be reduced back to methionine by methionine sulfoxide reductases .

Biochemical Pathways

Methionine plays a crucial role in various biochemical pathways. It is an essential amino acid with commercial value in animal feed, human nutrition, and as a chemical precursor . Microbial production of methionine has seen intensive investigation towards a more sustainable alternative to the chemical synthesis that currently meets the global methionine demand .

Pharmacokinetics

It’s worth noting that the solubility of the compound can significantly impact its bioavailability .

Result of Action

Methionine oxidation is a promising physiological marker of oxidative stress, and its inefficient repair has been linked to neurodegeneration and aging .

Action Environment

The storage and handling instructions for the compound suggest that it should be stored at 4°c, protected from light, and under nitrogen . These conditions likely help maintain the stability and efficacy of the compound.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

H-Met-Met-OH peut être synthétisé par des réactions de couplage peptidique. Une méthode courante implique l'utilisation de dérivés de méthionine protégés, tels que Boc-Met-OH (tert-butoxycarbonyl-méthionine) et H-Met-OMe (ester méthylique de méthionine). La réaction a généralement lieu en présence d'agents de couplage tels que la dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) dans des conditions anhydres .

Méthodes de production industrielle

La production industrielle de this compound implique des techniques de synthèse peptidique à grande échelle. Ces méthodes utilisent souvent des synthétiseurs peptidiques automatisés, qui permettent un contrôle précis des conditions de réaction et une production efficace du composé. Le processus comprend des étapes de déprotection pour éliminer les groupes protecteurs et des étapes de purification telles que la chromatographie liquide haute performance (HPLC) pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

H-Met-Met-OH subit diverses réactions chimiques, notamment :

Réduction : La méthionine sulfoxyde peut être réduite en méthionine par les réductases de la méthionine sulfoxyde (Msrs).

Substitution : Les groupes amino et carboxyle dans this compound peuvent participer à des réactions de substitution avec d'autres entités chimiques.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène (H2O2) ou autres agents oxydants dans des conditions douces.

Réduction : Agents réducteurs comme le dithiothréitol (DTT) ou la réduction enzymatique par les Msrs.

Substitution : Divers nucléophiles et électrophiles dans des conditions de pH et de température appropriées.

Principaux produits

Oxydation : Méthionine sulfoxyde (MetO)

Réduction : Méthionine (Met)

Substitution : Divers dérivés de méthionine substitués selon les réactifs utilisés.

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé dans les études de synthèse peptidique et de relations structure-fonction.

Biologie : Investigé pour son rôle dans la synthèse protéique et le métabolisme cellulaire.

Industrie : Utilisé dans la production de peptides spécialisés et comme outil de recherche dans divers dosages biochimiques.

Mécanisme d'action

This compound exerce ses effets par plusieurs mécanismes :

Activité antioxydante : Les résidus de méthionine peuvent piéger les espèces réactives de l'oxygène, protégeant ainsi les cellules des dommages oxydatifs.

Synthèse protéique : En tant que dipeptide, il peut être incorporé dans les protéines, influençant ainsi leur structure et leur fonction.

Transduction du signal : Les résidus de méthionine jouent un rôle dans les voies de signalisation cellulaire, y compris l'activation des voies JAK2-STAT5 et mTOR.

Applications De Recherche Scientifique

H-Met-Met-OH has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Composés similaires

L-Méthionine : Un seul résidu de méthionine avec des propriétés antioxydantes similaires.

Méthionine sulfoxyde : Une forme oxydée de la méthionine avec des fonctions biologiques distinctes.

S-Adénosylméthionine (SAM) : Un donneur de méthyle impliqué dans diverses réactions biochimiques.

Unicité

H-Met-Met-OH est unique en raison de sa structure de dipeptide, qui lui permet de participer à la fois à la synthèse peptidique et aux activités antioxydantes. Sa capacité à influencer la synthèse protéique et les voies de signalisation cellulaire en fait un outil précieux dans la recherche scientifique .

Propriétés

IUPAC Name |

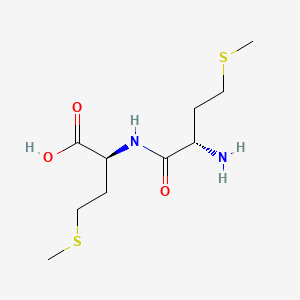

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTPOUNUXRBYGW-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCSC)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

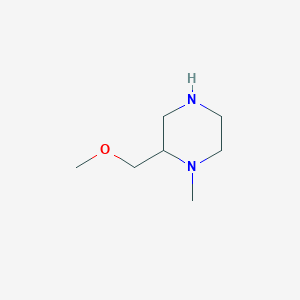

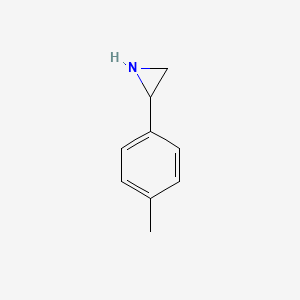

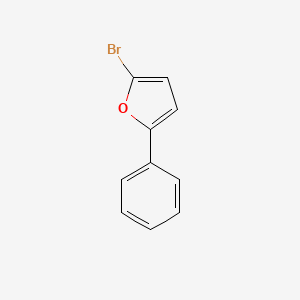

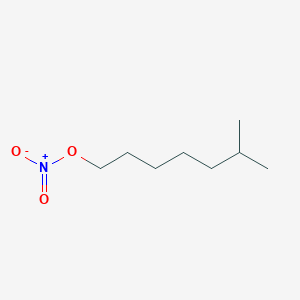

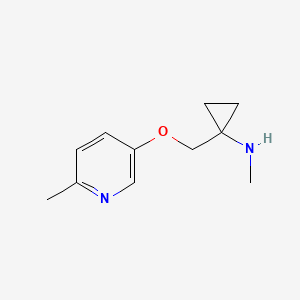

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/structure/B3281375.png)

![2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3281412.png)